molecular formula C22H25NO2 B3936516 8-[4-(2-isopropylphenoxy)butoxy]quinoline

8-[4-(2-isopropylphenoxy)butoxy]quinoline

Cat. No. B3936516
M. Wt: 335.4 g/mol
InChI Key: QUMIUPVCIKFZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[4-(2-isopropylphenoxy)butoxy]quinoline, also known as IQB-9302, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 8-[4-(2-isopropylphenoxy)butoxy]quinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to inhibit the Akt/mTOR and NF-kappaB signaling pathways, which are involved in cell growth and survival. In Alzheimer's disease research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to activate the AMPK signaling pathway, which is involved in energy metabolism and autophagy. In diabetes research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to activate the PPAR-gamma signaling pathway, which is involved in insulin sensitivity and glucose metabolism.
Biochemical and Physiological Effects
8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in animal models. In Alzheimer's disease research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to improve cognitive function, reduce amyloid-beta accumulation, and decrease oxidative stress in animal models. In diabetes research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation in animal models.

Advantages and Limitations for Lab Experiments

8-[4-(2-isopropylphenoxy)butoxy]quinoline has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications in various diseases. However, there are also limitations to its use, including its limited solubility in water and its potential for off-target effects.

Future Directions

There are several future directions for the study of 8-[4-(2-isopropylphenoxy)butoxy]quinoline, including:
1. Further elucidation of its mechanism of action and signaling pathways involved.
2. Optimization of its pharmacokinetic properties for improved efficacy and safety.
3. Evaluation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and metabolic disorders.
4. Development of novel derivatives with improved potency and selectivity.
5. Investigation of its potential as a lead compound for drug discovery and development.
Conclusion
In conclusion, 8-[4-(2-isopropylphenoxy)butoxy]quinoline is a synthetic compound that has shown potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and optimize its pharmacokinetic properties.

Scientific Research Applications

8-[4-(2-isopropylphenoxy)butoxy]quinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. In cancer research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to inhibit the growth of cancer cells and induce apoptosis through the activation of caspase-3 and -9. In Alzheimer's disease research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to improve cognitive function and reduce amyloid-beta accumulation in the brain. In diabetes research, 8-[4-(2-isopropylphenoxy)butoxy]quinoline has been shown to improve insulin sensitivity and reduce blood glucose levels.

properties

IUPAC Name

8-[4-(2-propan-2-ylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO2/c1-17(2)19-11-3-4-12-20(19)24-15-5-6-16-25-21-13-7-9-18-10-8-14-23-22(18)21/h3-4,7-14,17H,5-6,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMIUPVCIKFZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1OCCCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[4-(2-Propan-2-ylphenoxy)butoxy]quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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